Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead molecule for developing new drugs due to its unique structural features and biological activity.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, particularly those involving pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
3(5)-Substituted Pyrazoles: These compounds are structurally related and exhibit similar reactivity and biological activity.
Uniqueness
Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the ethylthio group and the specific arrangement of functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Biological Activity
Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and the implications for drug development.
Structural Characteristics
The compound has the following structural formula and properties:
Property | Description |
---|---|
Molecular Formula | C₁₂H₁₅N₃O₃S |
Molecular Weight | 281.33 g/mol |
CAS Number | 1263214-30-7 |
The unique arrangement of functional groups, including an ethylthio group and a carboxylic acid functional group, contributes to its reactivity and potential biological interactions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential : The compound has shown promise in preliminary assays against various cancer cell lines, indicating potential as an anticancer agent. Further studies are needed to confirm these findings and understand the underlying mechanisms.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug design .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies indicate that it may interact with specific receptors or enzymes in a manner similar to other pyrazolo-pyrimidine derivatives. Understanding these interactions is crucial for assessing its therapeutic viability .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the pyrazolo-pyrimidine class. For instance:
- Anticancer Activity : A study on related pyrazolo-pyrimidines demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting a potential pathway for therapeutic application .
- Comparative Analysis : this compound was compared with structurally similar compounds to evaluate differences in biological activity. The presence of the ethylthio group appears to enhance certain biological properties compared to analogs lacking this substitution .
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3S/c1-4-18-12(17)9-10-13-7(3)6-8(16)15(10)14-11(9)19-5-2/h6,14H,4-5H2,1-3H3 |
InChI Key |
ZWWQYAVXYMMJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.